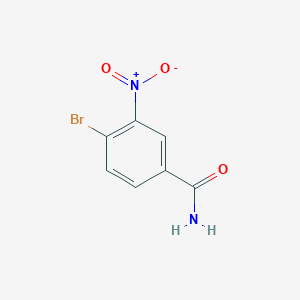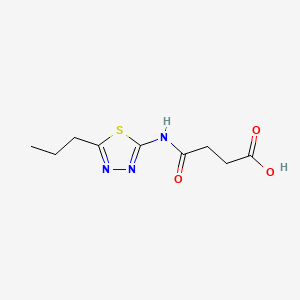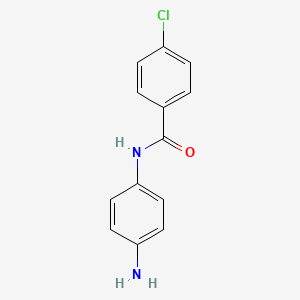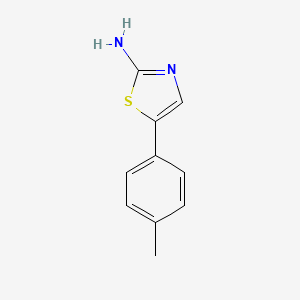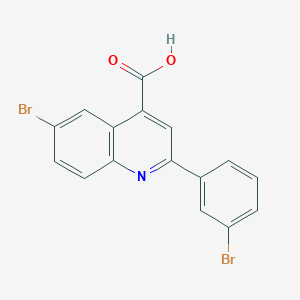
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related quinoline derivatives involves several strategies, including the Buchwald–Hartwig amination and intramolecular cyclization reactions. One such process reported the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines starting from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and heteroarylamines, achieving yields of 60–88% (Bonacorso et al., 2018). Another approach involved the treatment of 3-acyl-4-hydroxy-1H-quinolin-2-ones with ethyl (triphenylphosphoranylidene)acetate, leading to various quinoline derivatives through bromination and alkaline hydrolysis processes (Klásek et al., 2003).
Molecular Structure Analysis
Studies on the molecular structure and characterization of quinoline derivatives have employed a combination of experimental and theoretical methods. The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related compounds like 2-[(E)-2-(2-bromophenyl)ethenyl]quinoline-6-carboxylic acid have been thoroughly investigated, providing insights into the charge transfer within the molecule and its stability arising from hyper-conjugative interactions (Ulahannan et al., 2015).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, highlighting their versatile chemical properties. For instance, the synthesis of novel quinoline derivatives through Sonogashira cross-coupling reactions showcases the ability to introduce different substituents into the quinoline core, affecting its chemical behavior and potential applications (Rodrigues et al., 2019).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their photophysical behavior, are crucial for their application in materials science. Investigations into the photophysics of these compounds have revealed intraligand and charge-transfer type transitions, which are significant for their use in optoelectronic devices (Bonacorso et al., 2018).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure and substituents. Studies have shown that these compounds can form stable complexes with DNA, suggesting potential applications in medicinal chemistry and drug design due to their interactions with biological macromolecules (Ulahannan et al., 2015).
Applications De Recherche Scientifique
Antimicrobial and Antimalarial Agents
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid and its derivatives have been synthesized and evaluated for their antimicrobial and antimalarial properties. In one study, novel quinoline-based 1,2,3-triazoles showed promise as antimicrobial and antimalarial agents, indicating potential for pharmaceutical applications in combating infectious diseases (Parthasaradhi et al., 2015).
Microwave-Assisted Synthesis
Research has explored the microwave-assisted synthesis of new substituted anilides of quinaldic acid, a process that involves the direct reaction of an acid or ester with substituted anilines using microwave irradiation. This method offers an efficient and innovative approach for synthesizing a series of substituted quinoline-2-carboxanilides (Bobál et al., 2012).
Synthesis of Novel Quinolines
The Buchwald–Hartwig amination has been used to successfully synthesize new series of quinolines. This process starts from 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines and results in compounds with potential for studying intraligand and charge-transfer type transitions, as well as interactions with DNA, which could have implications in medicinal chemistry (Bonacorso et al., 2018).
Cholinesterases Inhibition
Some derivatives of 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). This research is significant for the development of treatments for diseases such as Alzheimer's, where cholinesterase inhibitors play a therapeutic role (Eghtedari et al., 2017).
Photophysical Properties Study
The compound and its derivatives have been studied for their photophysical properties, with applications in fluorescence spectroscopy. These studies are important for understanding the photophysical behavior of quinoline derivatives in different solvents, which can be useful in designing fluorescent materials and sensors (Padalkar & Sekar, 2014).
Synthesis of Bifunctional Compounds
The synthesis of bifunctional compounds based on 2-styrylquinoline and 6-hydroxynaphthalene-2-carboxylic acid demonstrates the versatility of quinoline derivatives. These compounds possess both photoacid and photobase properties, which could have applications in photochemistry and materials science (Gavrishova et al., 2015).
Propriétés
IUPAC Name |
6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Br2NO2/c17-10-3-1-2-9(6-10)15-8-13(16(20)21)12-7-11(18)4-5-14(12)19-15/h1-8H,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAFMZMLZEJHETP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Br2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359828 |
Source


|
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
CAS RN |
350998-36-6 |
Source


|
| Record name | 6-bromo-2-(3-bromophenyl)quinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00359828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

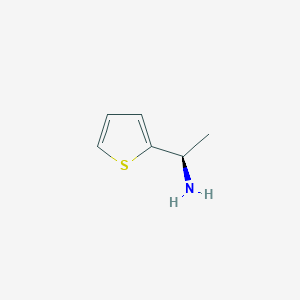

![4-Bromo-5-[(4-methylphenyl)thio]-2-furaldehyde](/img/structure/B1268729.png)


